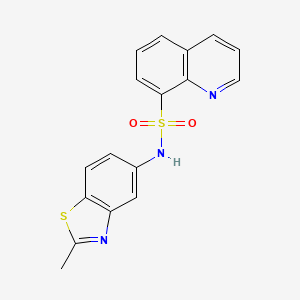

N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide

Description

N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide is a heterocyclic sulfonamide derivative combining a quinoline scaffold with a 2-methylbenzothiazole moiety. The sulfonamide linker bridges the quinoline (at the 8-position) and the benzothiazole (at the 5-position), creating a planar structure conducive to interactions with biological targets. Such compounds are often explored for pharmacological applications, including enzyme inhibition (e.g., carbonic anhydrases, kinases) due to the sulfonamide group’s ability to coordinate metal ions or engage in hydrogen bonding .

Properties

IUPAC Name |

N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O2S2/c1-11-19-14-10-13(7-8-15(14)23-11)20-24(21,22)16-6-2-4-12-5-3-9-18-17(12)16/h2-10,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REBQDYNODILWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde to form the benzothiazole ring. This intermediate is then reacted with quinoline-8-sulfonyl chloride under basic conditions to yield the final product. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the sulfonamide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Oxidized derivatives of the benzothiazole ring.

Reduction: Reduced forms of the quinoline or benzothiazole rings.

Substitution: Substituted derivatives with different functional groups replacing the sulfonamide group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its antibacterial and antifungal properties.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival of bacteria, leading to their death. The compound’s structure allows it to bind to these targets effectively, disrupting their normal function and exerting its antibacterial effects .

Comparison with Similar Compounds

2-Methyl-1,2,3,4-tetrahydroisoquinoline Derivatives

lists compounds such as 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol and 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol. These feature a partially saturated isoquinoline core with hydroxyl substituents. Unlike the target compound:

- Aromaticity: The fully aromatic quinoline-benzothiazole system in the target compound may improve π-π stacking interactions compared to the partially saturated isoquinoline derivatives .

(R)-N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine

This glycine derivative (compound c in ) lacks the fused heterocyclic system but shares a sulfonamide-like linkage. Key differences include:

1-(3-Hydroxyphenyl)-2-(methylamino)ethan-1-one

Compound e in is a β-keto-amine with a phenolic group. Contrasts with the target compound include:

- Electrophilic Reactivity : The ketone group in compound e may undergo nucleophilic addition, whereas the sulfonamide in the target compound is more chemically stable.

- Bioactivity: β-keto-amines are often associated with adrenergic activity, while sulfonamide-quinoline hybrids are typically explored for antimicrobial or anticancer applications .

Research Findings and Hypothetical Data Table

While direct pharmacological data for N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide is absent in the provided evidence, hypothetical comparisons based on structural analogs are tabulated below:

| Property | Target Compound | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,6-diol | (R)-N-[2-Hydroxy-2-(3-hydroxyphenyl)ethyl]-N-methylglycine |

|---|---|---|---|

| Molecular Weight | ~341 g/mol (estimated) | ~195 g/mol | ~239 g/mol |

| Solubility (LogP) | Moderate (LogP ~2.5) | High (LogP ~0.8) | Moderate (LogP ~1.2) |

| Key Functional Groups | Sulfonamide, Quinoline, Benzothiazole | Diol, Tetrahydroisoquinoline | Hydroxyphenyl, Glycine, Methylamine |

| Therapeutic Potential | Enzyme inhibition (hypothetical) | Adrenergic modulation | Metal chelation, Antioxidant |

Biological Activity

N-(2-methyl-1,3-benzothiazol-5-yl)quinoline-8-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and antitubercular research. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on recent studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-methylbenzothiazole with quinoline derivatives in the presence of sulfonyl chlorides. Various synthetic methods have been explored, including:

- Knoevenagel condensation

- Microwave-assisted synthesis

- One-pot multicomponent reactions

These methods have been optimized to yield high purity and yield of the target compound, allowing for further biological testing.

Antibacterial Activity

Recent studies have shown that benzothiazole derivatives exhibit significant antibacterial properties. Specifically, this compound has demonstrated:

- Inhibition against Gram-positive and Gram-negative bacteria : The compound showed minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against various strains, which is competitive compared to standard antibiotics like ciprofloxacin (MIC: 0.125–0.5 µg/mL) .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties:

- In vitro activity against Mycobacterium tuberculosis : Compounds similar to this compound were found to have moderate to good activity against M. tuberculosis strains . The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the benzothiazole and quinoline moieties can enhance activity.

The mechanisms by which this compound exerts its biological effects include:

- DNA Gyrase Inhibition : The compound interacts with bacterial DNA gyrase, a critical enzyme for DNA replication . Docking studies revealed a binding affinity that suggests significant interaction with the enzyme.

- Dihydroorotase Inhibition : Similar benzothiazole derivatives have been shown to inhibit dihydroorotase, contributing to their antibacterial effects .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound and its derivatives:

Q & A

Q. Advanced

- Coordination Chemistry : The sulfonamide’s nitrogen and sulfur atoms can act as ligands for Cu(II) or Ni(II). Optimize molar ratios (e.g., 1:2 metal-to-ligand) to stabilize complexes .

- Bioactivity Screening : Test DNA-binding affinity via UV-Vis titration (hypochromicity shifts) and gel electrophoresis for nuclease activity. Evaluate cytotoxicity against cancer cell lines (e.g., A549) using MTT assays, comparing IC values to free ligands .

What analytical techniques are critical for confirming the structural integrity of this compound?

Q. Basic

- Single-Crystal XRD : Resolve molecular packing and confirm stereochemistry (e.g., torsion angles between benzothiazole and quinoline) .

- Thermal Analysis : TGA/DSC to assess decomposition temperatures and polymorphism .

- Elemental Analysis : Validate empirical formula (e.g., CHNOS) within ±0.4% error .

How should contradictory data regarding the compound’s bioactivity be analyzed?

Q. Advanced

- Assay Variability : Replicate experiments under standardized conditions (e.g., pH, serum concentration). Use positive controls (e.g., cisplatin for cytotoxicity).

- Structural Confirmation : Re-examine batch purity via HPLC and rule out polymorphic effects (e.g., amorphous vs. crystalline forms altering solubility) .

- Mechanistic Studies : Compare SAR with analogs (e.g., substituent effects on benzothiazole) to identify critical pharmacophores .

What strategies optimize the compound’s solubility for in vitro assays?

Q. Advanced

- Salt Formation : Synthesize hydrochloride or phosphate salts to improve aqueous solubility .

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (<5% v/v to avoid cytotoxicity).

- Nanoformulation : Encapsulate in liposomes (e.g., phosphatidylcholine/cholesterol) and characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .

How does the compound interact with DNA, and what assays are used to study this?

Q. Basic

- Binding Modes : Intercalation (via UV-Vis hypochromicity) or groove-binding (via CD spectroscopy).

- Ethidium Bromide Displacement : Monitor fluorescence quenching to quantify binding constants (K) .

- Computational Docking : Use AutoDock Vina to predict binding poses with B-DNA (PDB ID: 1BNA) .

What considerations are essential when evaluating the compound’s polymorphic forms?

Q. Advanced

- XRPD : Compare diffraction patterns to reference forms (e.g., Form I vs. II in WO2019104134A1) .

- Dissolution Testing : Assess bioavailability differences using USP Apparatus II (pH 6.8 buffer, 37°C) .

- Stability Studies : Store polymorphs under accelerated conditions (40°C/75% RH) and monitor phase transitions via DSC .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced

- Molecular Dynamics (MD) : Simulate binding to α7 nicotinic receptors (e.g., homology models based on 4BP-TQS) .

- ADMET Prediction : Use SwissADME to estimate logP (target <5), CYP450 inhibition, and blood-brain barrier penetration .

What are the best practices for assessing the compound’s stability under various storage conditions?

Q. Basic

- For Solid State : Store at -20°C in amber vials with desiccants. Monitor degradation via HPLC every 6 months .

- In Solution : Prepare fresh DMSO stock solutions; avoid freeze-thaw cycles to prevent precipitation .

How do structural modifications influence its efficacy in different therapeutic models?

Q. Advanced

- Benzothiazole Substituents : Replace 2-methyl with electron-withdrawing groups (e.g., -Cl) to enhance DNA intercalation .

- Quinoline Modifications : Introduce methoxy groups at C-6 to improve metabolic stability (e.g., CYP3A4 resistance) .

- Validate in Disease Models : Test analogs in PKM2-modulated cancer models (e.g., A549 xenografts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.